molecular formula C24H18N6O3 B2547704 (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573972-32-4

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2547704
CAS RN: 573972-32-4
M. Wt: 438.447
InChI Key: HOBDVVZPGAIQEU-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a chemical compound with the molecular formula C22H22N6O4 and a molecular weight of 434.456 . It is intended for research use only.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-b]quinoxaline core, which is a bicyclic system containing a benzene ring and a pyrazine ring . It also contains an amino group and a carboxamide group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, related compounds have been studied for their inhibitory activity against 15-lipoxygenase .

Mechanism of Action

Target of Action

The primary target of the compound (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is the enzyme 15-lipoxygenase . This enzyme belongs to the non-heme iron-containing dioxygenase family and plays a crucial role in the metabolism of polyunsaturated fatty acids .

Mode of Action

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide acts as an inhibitor of 15-lipoxygenase . It competes with the substrate, leading to a reduction in the enzyme’s activity . The compound’s inhibitory activity is comparable to that of nordihydroguaiaretic acid, a potent and REDOX inhibitor of lipoxygenases .

Biochemical Pathways

The compound (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide affects the lipoxygenase pathway . This pathway involves the stereo- and regiospecific introduction of molecular oxygen into polyunsaturated fatty acids such as linoleic acid and arachidonic acid . The inhibition of 15-lipoxygenase by the compound can alter the production of eicosanoids or lipid mediators, such as prostaglandins, lipoxins, leukotrienes, and other compounds resulting from arachidonic acid metabolism .

Pharmacokinetics

The compound’s inhibitory activity suggests it has the ability to reach its target site and exert its effects .

Result of Action

The inhibition of 15-lipoxygenase by (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide leads to a decrease in the production of eicosanoids or lipid mediators . This can have various molecular and cellular effects, depending on the specific roles of these mediators in different biological processes .

properties

IUPAC Name

2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-phenylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O3/c25-22-20(24(33)27-15-6-2-1-3-7-15)21-23(29-17-9-5-4-8-16(17)28-21)30(22)26-13-14-10-11-18(31)19(32)12-14/h1-13,31-32H,25H2,(H,27,33)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBDVVZPGAIQEU-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC(=C(C=C5)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC(=C(C=C5)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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